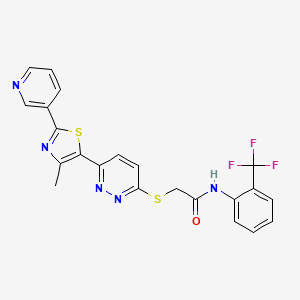
N-(2-(エチルスルホニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)-3-フルオロベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a synthetic organic compound. Its complex structure suggests it likely has specialized applications in fields like medicinal chemistry, pharmacology, and possibly materials science. Each segment of the molecule contributes to its overall functionality and reactivity.
科学的研究の応用
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide finds applications in multiple research domains:
Chemistry: As a building block in complex organic synthesis.
Biology: Potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, possibly influencing neurotransmitter pathways or as an inhibitor of specific enzymes.
Industry: In materials science, it may be used to create specialized polymers or advanced materials due to its unique functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide typically involves multi-step synthesis
Tetrahydroisoquinoline Synthesis: This can be achieved through hydrogenation of isoquinoline in the presence of a suitable catalyst.
Ethylsulfonyl Introduction: Ethyl sulfonyl chloride can be reacted with the tetrahydroisoquinoline core under basic conditions.
3-Fluorobenzenesulfonamide Attachment: This step involves reacting the intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrially, the production might involve optimizing each step to maximize yield and purity. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The ethylsulfonyl group might be oxidized to a sulfone.
Reduction: Under specific conditions, selective reduction of functional groups might occur, possibly altering the tetrahydroisoquinoline ring.
Substitution: The benzene ring with a fluorine atom could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Electrophiles like halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products
The primary products from these reactions vary but could include oxidized sulfones, reduced tetrahydroisoquinoline derivatives, or substituted aromatic compounds.
作用機序
The compound's mechanism of action involves interaction with biological targets like enzymes or receptors. Its structure allows it to fit into specific binding sites, influencing biological processes. The presence of sulfonyl and fluorine groups can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-bromobenzenesulfonamide
Uniqueness
What sets N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide apart is its specific functional groups combination, influencing its physicochemical properties and reactivity. The ethylsulfonyl and 3-fluorobenzenesulfonamide groups confer unique attributes, potentially enhancing biological activity and industrial utility.
This detailed article scratches the surface. Anything to dive deeper into?
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-9-8-13-6-7-16(10-14(13)12-20)19-26(23,24)17-5-3-4-15(18)11-17/h3-7,10-11,19H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLUOYZNVRJWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)
![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)
![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2548406.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)


![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)

